molecular formula C22H19F3N4O2 B11273626 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11273626
M. Wt: 428.4 g/mol
InChI Key: NETLWYFZHAETOT-UHFFFAOYSA-N
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Description

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of indole, oxadiazole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes scaling up the reactions, ensuring proper mixing, temperature control, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide apart is the combination of these functional groups in a single molecule, providing a unique set of properties that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C22H19F3N4O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-10-14-6-3-4-9-17(14)29(18)12-19(30)26-16-8-5-7-15(11-16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30)

InChI Key

NETLWYFZHAETOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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